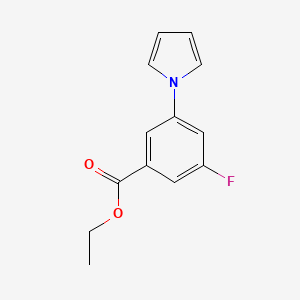![molecular formula C37H25ClN6O2 B12454960 2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)
2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazinone core, a chlorophenyl group, and a triazatetracycloheptadeca framework, making it a unique and intriguing molecule for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]acetamide involves multiple steps, starting with the preparation of the phthalazinone core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the triazatetracycloheptadeca framework is constructed through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or halogen atoms.
Applications De Recherche Scientifique
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8700(2),?
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity against certain diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride
- 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane
- Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one-1-carboxylate
Uniqueness
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]acetamide stands out due to its complex structure, which combines multiple functional groups and ring systems
Propriétés
Formule moléculaire |
C37H25ClN6O2 |
|---|---|
Poids moléculaire |
621.1 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide |
InChI |
InChI=1S/C37H25ClN6O2/c1-22-10-12-23(13-11-22)35-27-6-2-4-8-29(27)36-40-31-20-26(18-19-32(31)44(36)42-35)39-33(45)21-43-37(46)30-9-5-3-7-28(30)34(41-43)24-14-16-25(38)17-15-24/h2-20H,21H2,1H3,(H,39,45) |
Clé InChI |
HXQYMDOMLDUFRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)CN5C(=O)C6=CC=CC=C6C(=N5)C7=CC=C(C=C7)Cl)N=C3C8=CC=CC=C82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dichloro-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B12454877.png)
![1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12454889.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454897.png)



![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12454946.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B12454954.png)

![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)


